molecular formula C9H10BrClFNO2 B2771168 Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride CAS No. 1391408-13-1

Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

Cat. No. B2771168
CAS RN: 1391408-13-1
M. Wt: 298.54
InChI Key: IMZCGWDUKHEOGA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride, commonly referred to as MBFPA, is a small molecule drug used in scientific research. It is a chiral compound, meaning it has two forms (enantiomers) that are mirror images of each other. MBFPA is used as a research tool to study the effects of chirality on biological systems, as well as to assess the effects of various drugs on biological systems.

Scientific Research Applications

Asymmetric Synthesis and Biological Interests

One area of research focuses on the asymmetric synthesis of compounds similar to the target molecule, which are often pursued for their potential in creating biologically active molecules. For example, the asymmetric synthesis of polysubstituted piperidines, starting from Baylis–Hillman adducts, involves a domino process including allylic acetate rearrangement and Michael addition. This process yields δ-amino acid derivatives, highlighting a method for creating complex molecules that could have biological relevance (Salgado et al., 2019).

Anticancer and Antidepressive Activities

Another significant application area for similar compounds is in the synthesis of molecules with potential anticancer and antidepressive activities. The synthesis of specific phenylacetic acid derivatives has been investigated for their anticancer activity in vitro, offering a glimpse into the therapeutic potential of these compounds (Liu Ying-xiang, 2007). Moreover, compounds derived from bromo- and fluoro-phenyl starting materials have been synthesized and tested for their antidepressant activities, suggesting the versatility of these frameworks in drug discovery (Tao Yuan, 2012).

Antimicrobial and Antihypertensive Agents

Research into the synthesis and biological evaluation of related compounds also extends into antimicrobial and antihypertensive applications. Aryloxyacetic acid analogs, for instance, have been synthesized and shown to exhibit potent bioactivity against certain bacteria and fungi, indicating their potential as antimicrobial agents (Dahiya et al., 2008). Additionally, the synthesis of thiosemicarbazides, triazoles, and Schiff bases has been explored for their antihypertensive α-blocking activity, demonstrating the broad applicability of these synthetic strategies in addressing various health conditions (Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZCGWDUKHEOGA-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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